molecular formula C18H25BN2O4 B12972768 Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12972768
M. Wt: 344.2 g/mol
InChI Key: SFIDHVRPGHPFDZ-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is an organic compound that features a boronic ester group. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific structure, which combines the cyclopropylmethyl group with the pyrrolo[3,2-b]pyridine core and the boronic ester group

Properties

Molecular Formula

C18H25BN2O4

Molecular Weight

344.2 g/mol

IUPAC Name

cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C18H25BN2O4/c1-17(2)18(3,4)25-19(24-17)13-9-15-14(20-10-13)7-8-21(15)16(22)23-11-12-5-6-12/h9-10,12H,5-8,11H2,1-4H3

InChI Key

SFIDHVRPGHPFDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OCC4CC4)N=C2

Origin of Product

United States

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